molecular formula C16H20N2O3 B12246749 [(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea

[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea

Cat. No.: B12246749
M. Wt: 288.34 g/mol
InChI Key: BXPVSYIZXSUZDK-UHFFFAOYSA-N
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Description

[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea is a complex organic compound with a unique structure that combines a cyclohexenone ring, a phenyl group, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea typically involves the reaction of 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl chloride with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea can be compared with other similar compounds, such as:

    [(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]amine: Similar structure but with an amine group instead of a urea moiety.

    [(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]carbamate: Contains a carbamate group instead of a urea moiety.

    [(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]thiourea: Features a thiourea group instead of a urea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-phenylmethyl]urea

InChI

InChI=1S/C16H20N2O3/c1-16(2)8-11(19)13(12(20)9-16)14(18-15(17)21)10-6-4-3-5-7-10/h3-7,14,19H,8-9H2,1-2H3,(H3,17,18,21)

InChI Key

BXPVSYIZXSUZDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC=CC=C2)NC(=O)N)O)C

Origin of Product

United States

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